![molecular formula C17H19N B142773 (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine CAS No. 135095-07-7](/img/structure/B142773.png)
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. PCP has been used in scientific research to study its mechanism of action and its effects on the brain and body.
Mécanisme D'action
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine works by blocking the NMDA receptor, which is involved in learning and memory. This blockage leads to a decrease in the activity of the neurotransmitter glutamate, which is involved in the transmission of signals between neurons. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine also affects other neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Effets Biochimiques Et Physiologiques
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has a wide range of biochemical and physiological effects. It can cause hallucinations, dissociation, and changes in perception. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can also cause changes in blood pressure, heart rate, and body temperature. Long-term use of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can lead to memory impairment, depression, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, making it a useful tool for studying the NMDA receptor. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is also relatively stable and easy to handle. However, (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several limitations for lab experiments. It is a controlled substance and requires specialized equipment and expertise to handle. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine can also be toxic and dangerous if not handled properly.
Orientations Futures
There are several future directions for the study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. One direction is to study the long-term effects of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine on the brain and body. Another direction is to study the effects of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine on different neurotransmitters and receptors. Additionally, the development of new drugs that target the NMDA receptor could be a promising direction for the treatment of neurological disorders. Finally, the use of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine in combination with other drugs could provide new insights into the mechanisms of drug addiction and dependence.
Conclusion:
In conclusion, (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is a dissociative anesthetic drug that has been used in scientific research to study its effects on the brain and body. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has a complex synthesis method and a wide range of biochemical and physiological effects. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has several advantages and limitations for lab experiments, and there are several future directions for the study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. The study of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has provided valuable insights into the mechanisms of drug addiction and dependence, as well as the NMDA receptor and other neurotransmitters and receptors.
Méthodes De Synthèse
The synthesis of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine involves the reaction of cyclohexanone with phenylmagnesium bromide to form a ketone intermediate. The intermediate is then reacted with cyclohexylamine to form (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine. The synthesis of (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has been used in scientific research to study its effects on the brain and body. It has been found to have anesthetic and analgesic properties, as well as hallucinogenic effects. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has been used to study the NMDA receptor, which is involved in learning and memory. (1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine has also been used to study the effects of drugs on the brain and body.
Propriétés
Numéro CAS |
135095-07-7 |
|---|---|
Nom du produit |
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine |
InChI |
InChI=1S/C17H19N/c18-16-14-11-6-9-10-7-12(13(9)14)17(16,15(10)11)8-4-2-1-3-5-8/h1-5,9-16H,6-7,18H2/t9-,10-,11?,12+,13-,14-,15?,16+,17-/m0/s1 |
Clé InChI |
OPWWFTVBORMGFH-IFJXNEGLSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]3C[C@@H]4[C@H]2[C@@H]5[C@H]1C3[C@]4([C@@H]5N)C6=CC=CC=C6 |
SMILES |
C1C2C3CC4C2C5C1C3C4(C5N)C6=CC=CC=C6 |
SMILES canonique |
C1C2C3CC4C2C5C1C3C4(C5N)C6=CC=CC=C6 |
Synonymes |
4-aminotrishomocubane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



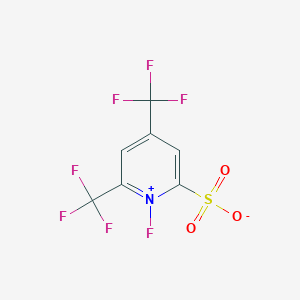
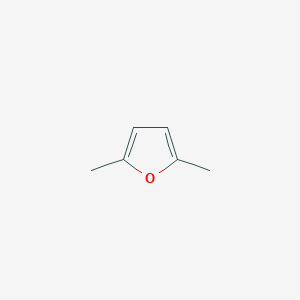
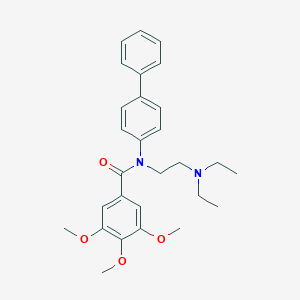
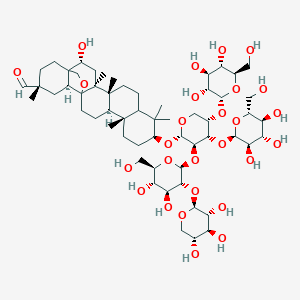
![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
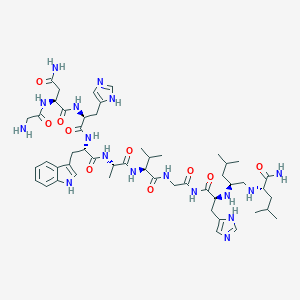
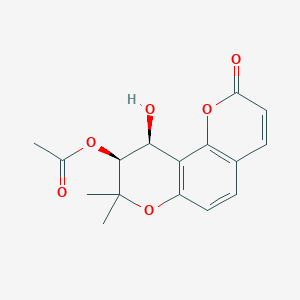
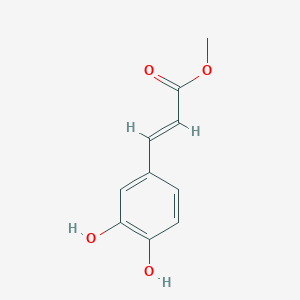
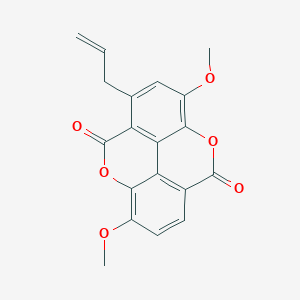
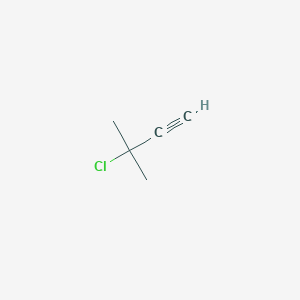
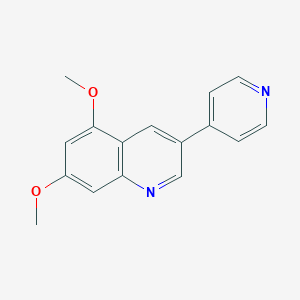
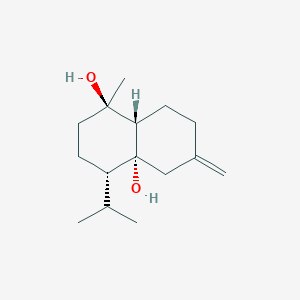
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)